molecular formula C23H17ClN4OS2 B2844894 3-((5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-24-8

3-((5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2844894
CAS No.: 847402-24-8
M. Wt: 464.99
InChI Key: OVESFYPQDBQIJG-UHFFFAOYSA-N
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Description

3-((5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C23H17ClN4OS2 and its molecular weight is 464.99. The purity is usually 95%.
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Biological Activity

The compound 3-((5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is C24H20ClN5O2S2C_{24}H_{20}ClN_5O_2S_2, with a molecular weight of 510.031 g/mol. The compound features a triazole ring attached to a thiazole moiety, which is known for its pharmacological significance.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the realm of anticancer efficacy. The following sections will detail specific activities and findings from relevant studies.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .
    • It interacts with DNA and inhibits topoisomerase activity, leading to disrupted replication in cancer cells .
  • In Vitro Studies :
    • In studies involving A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines, the compound demonstrated significant cytotoxicity with IC50 values ranging from 1.61 µg/mL to 20.39 µg/mL depending on the cell line tested .
    • Structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl and thiazole rings enhance anticancer activity, suggesting that electron-donating groups at particular positions improve efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Substituents : Para-halo substitutions on the phenyl ring significantly increase cytotoxicity.
  • Thiazole Moiety : The presence of the thiazole ring is essential for maintaining activity against cancer cell lines. Variations in substitution patterns lead to different levels of potency .

Study 1: Antiproliferative Effects

A study conducted by Evren et al. (2019) synthesized several thiazole derivatives and tested their antiproliferative effects against various cancer cell lines. The compound showed strong selectivity against A549 cells with an IC50 value indicating substantial efficacy compared to standard chemotherapeutics .

Study 2: Molecular Dynamics Simulations

Molecular dynamics simulations performed on the compound revealed that it binds effectively to target proteins involved in cancer progression, primarily through hydrophobic interactions and limited hydrogen bonding. This binding profile suggests a mechanism that could be exploited for drug design .

Data Tables

Activity Cell Line IC50 Value (µg/mL) Reference
Anticancer ActivityA5491.61
Anticancer ActivityNIH/3T320.39
Apoptosis InductionVariousVaries
Topoisomerase InhibitionVariousVaries

Properties

IUPAC Name

3-[[5-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4OS2/c24-18-11-5-4-8-16(18)15-30-22-26-25-21(28(22)17-9-2-1-3-10-17)14-27-19-12-6-7-13-20(19)31-23(27)29/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVESFYPQDBQIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3Cl)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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